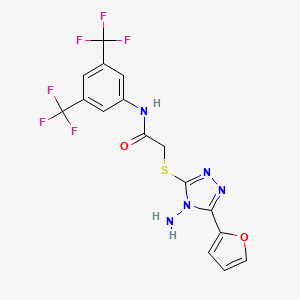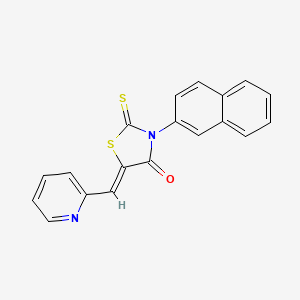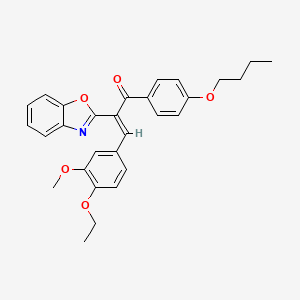![molecular formula C21H24N4O2S3 B12155063 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12155063.png)
3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Chemical Formula: CHNOS
CAS Number: 608490-83-1
The compound belongs to the class of pyrido[1,2-a]pyrimidines and contains intriguing functional groups like thiazolidinone, thiomorpholine, and a pyrimidine ring. Its long name reflects its intricate structure, which combines heterocycles and substituents.
Vorbereitungsmethoden
Synthetic Routes:: While specific literature on this compound is scarce, we can infer potential synthetic routes based on related compounds. One approach involves the condensation of a thiazolidinone derivative with a pyrimidine precursor. The reaction likely proceeds through a Michael addition followed by cyclization.
Reaction Conditions::Reagents: Thiazolidinone, pyrimidine precursor
Conditions: Solvent (e.g., DMF, DMSO), base (e.g., KCO), and heating
Steps: Michael addition → Cyclization
Industrial Production:: Unfortunately, industrial-scale production methods remain undisclosed due to the compound’s rarity.
Analyse Chemischer Reaktionen
Reactivity::
Oxidation: Potential oxidation sites include the thiazolidinone sulfur and the pyrimidine nitrogen.
Reduction: Reduction of the pyrimidine ring or thiazolidinone carbonyl may occur.
Substitution: Halogenation or alkylation at various positions is feasible.
Oxidation: Oxone, mCPBA
Reduction: NaBH, LiAlH
Substitution: Alkyl halides, nucleophiles
Major Products:: The specific products depend on reaction conditions and regioselectivity. Potential derivatives include oxidized, reduced, or substituted forms.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Heterocyclic Synthesis: Researchers explore its reactivity in heterocycle construction.
Drug Design: The compound’s unique structure may inspire novel drug candidates.
Anticancer: Investigate its potential as an antitumor agent.
Antimicrobial: Assess its antibacterial or antifungal properties.
Enzyme Inhibition: Explore its effects on specific enzymes.
Materials Science: Evaluate its use in organic electronics or sensors.
Wirkmechanismus
The compound likely interacts with cellular targets, affecting pathways related to its functional groups. Further studies are needed to elucidate its precise mechanism.
Vergleich Mit ähnlichen Verbindungen
While direct analogs are scarce, we can compare it to related pyrido[1,2-a]pyrimidines or thiazolidinones. Its unique combination of functional groups sets it apart.
Eigenschaften
Molekularformel |
C21H24N4O2S3 |
|---|---|
Molekulargewicht |
460.6 g/mol |
IUPAC-Name |
(5Z)-3-butyl-5-[(9-methyl-4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H24N4O2S3/c1-3-4-7-25-20(27)16(30-21(25)28)13-15-18(23-9-11-29-12-10-23)22-17-14(2)6-5-8-24(17)19(15)26/h5-6,8,13H,3-4,7,9-12H2,1-2H3/b16-13- |
InChI-Schlüssel |
YDQXXLCSLPSLEJ-SSZFMOIBSA-N |
Isomerische SMILES |
CCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCSCC4)/SC1=S |
Kanonische SMILES |
CCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCSCC4)SC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{2-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B12154981.png)

![4-methoxy-N-[(1Z)-3-oxo-3-[(2-phenylethyl)amino]-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide](/img/structure/B12154991.png)
![7,9-Dichloro-2-phenyl-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12154993.png)
![Methyl 6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B12154996.png)
![N-[(2E)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide](/img/structure/B12155000.png)
![2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(Z)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12155008.png)
![ethyl 4-{3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate](/img/structure/B12155009.png)

![N-[4-(butan-2-yl)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12155023.png)
![2-(4-Bromophenyl)-5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B12155041.png)
![N-[(1Z)-3-(tert-butylamino)-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]-4-methoxybenzamide](/img/structure/B12155044.png)

![4-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine](/img/structure/B12155061.png)
